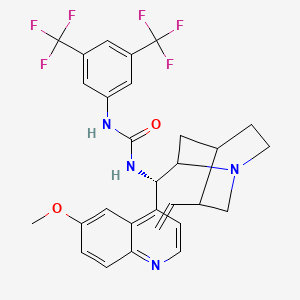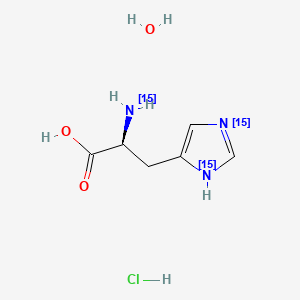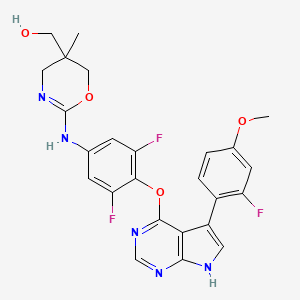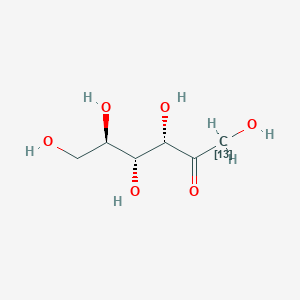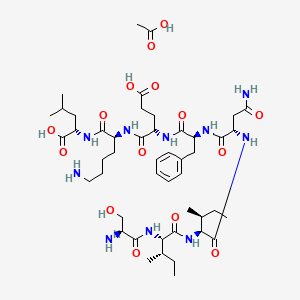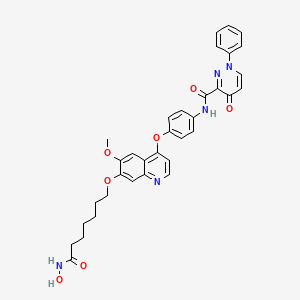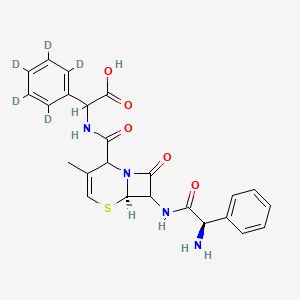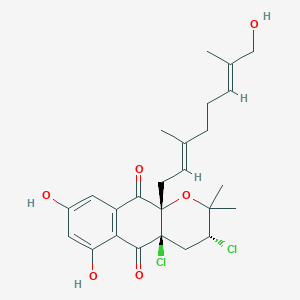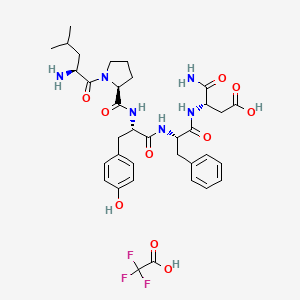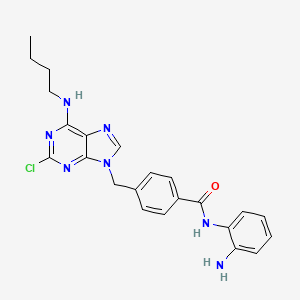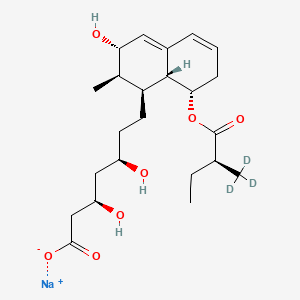
3|A-Hydroxy Pravastatin-d3 (sodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3|A-Hydroxy Pravastatin-d3 (sodium salt) is a deuterated form of pravastatin, a well-known HMG-CoA reductase inhibitor used primarily to lower cholesterol levels and prevent cardiovascular diseases. This compound is a stable isotope-labeled analog, which makes it particularly useful in various scientific research applications, including pharmacokinetic studies and mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3|A-Hydroxy Pravastatin-d3 (sodium salt) typically involves the deuteration of pravastatin. The process begins with the fermentation of mevastatin, followed by hydrolysis of the lactone ring to yield the active hydroxy acid form. The deuterium atoms are then introduced through specific chemical reactions, resulting in the deuterated analog. The final product is obtained as a sodium salt to enhance its solubility and stability .
Industrial Production Methods
Industrial production of 3|A-Hydroxy Pravastatin-d3 (sodium salt) follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced fermentation techniques and optimized reaction conditions helps in achieving high yields and cost-effectiveness .
化学反応の分析
Types of Reactions
3|A-Hydroxy Pravastatin-d3 (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxy groups to corresponding alcohols.
Substitution: The hydroxy groups can be substituted with other functional groups under appropriate conditions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions[][3].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols[3][3].
科学的研究の応用
3|A-Hydroxy Pravastatin-d3 (sodium salt) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of pravastatin.
Biology: Employed in studies to understand the metabolic pathways and biological effects of pravastatin.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to evaluate the efficacy and safety of pravastatin.
Industry: Applied in the development and quality control of pharmaceutical formulations containing pravastatin
作用機序
The primary mechanism of action of 3|A-Hydroxy Pravastatin-d3 (sodium salt) is the inhibition of HMG-CoA reductase, the enzyme responsible for the synthesis of cholesterol in the liver. By inhibiting this enzyme, the compound reduces the production of cholesterol, leading to an increase in the uptake of low-density lipoprotein (LDL) cholesterol by the liver. This results in lower plasma cholesterol levels and a reduced risk of cardiovascular diseases .
類似化合物との比較
Similar Compounds
Pravastatin: The non-deuterated form of the compound.
Mevastatin: A precursor in the synthesis of pravastatin.
Atorvastatin: Another HMG-CoA reductase inhibitor with a similar mechanism of action
Uniqueness
The uniqueness of 3|A-Hydroxy Pravastatin-d3 (sodium salt) lies in its deuterated structure, which provides enhanced stability and allows for more precise analytical measurements in research studies. This makes it a valuable tool in pharmacokinetic and pharmacodynamic research .
特性
分子式 |
C23H35NaO7 |
|---|---|
分子量 |
449.5 g/mol |
IUPAC名 |
sodium;(3R,5R)-7-[(1S,2R,3S,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-(trideuteriomethyl)butanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-7-5-6-15-10-19(26)14(3)18(22(15)20)9-8-16(24)11-17(25)12-21(27)28;/h5-6,10,13-14,16-20,22,24-26H,4,7-9,11-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14+,16+,17+,18-,19+,20-,22-;/m0./s1/i2D3; |
InChIキー |
QMLCOLOJNAKCFF-QGZOQNJXSA-M |
異性体SMILES |
[2H]C([2H])([2H])[C@@H](CC)C(=O)O[C@H]1CC=CC2=C[C@H]([C@@H]([C@@H]([C@@H]12)CC[C@H](C[C@H](CC(=O)[O-])O)O)C)O.[Na+] |
正規SMILES |
CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC(CC(CC(=O)[O-])O)O)C)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


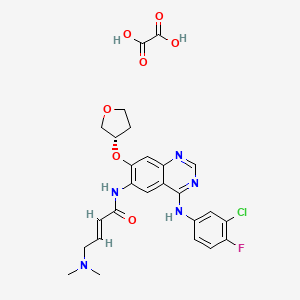
![5-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12418153.png)
